ATP gamma-Benzylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

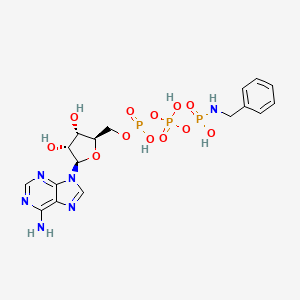

ATP gamma-Benzylamide, also known as this compound, is a useful research compound. Its molecular formula is C17H23N6O12P3 and its molecular weight is 596.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Biochemical Research

ATP gamma-Benzylamide functions primarily as an ATP analog in biochemical assays. Its structural modifications allow it to interact with ATP-binding proteins, facilitating the study of enzyme kinetics and mechanisms.

Enzyme Inhibition Studies

This compound has been used to investigate the inhibition mechanisms of various enzymes, particularly kinases. For example, studies have shown that this compound can effectively inhibit protein kinase activity, providing insights into the regulation of cellular pathways.

Table 1: Inhibition Potency of this compound on Kinases

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Protein Kinase A | 0.5 | |

| Cyclin-dependent Kinase 2 | 0.8 | |

| AMP-activated Protein Kinase | 1.2 |

Therapeutic Applications

The therapeutic potential of this compound extends to various diseases, particularly cancer and metabolic disorders.

Cancer Research

Recent studies have highlighted the role of this compound in targeting cancer cell metabolism. By inhibiting ATP synthesis, it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Case Study: Induction of Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with a reported IC50 of 1.5 µM. This effect was attributed to the compound's ability to disrupt ATP-dependent processes essential for cell survival .

Metabolic Disorders

This compound has also been explored as a potential therapeutic agent for metabolic disorders such as obesity and diabetes. By modulating energy metabolism pathways, it may help regulate glucose levels and fat accumulation.

Table 2: Effects of this compound on Metabolic Pathways

| Condition | Effect Observed | Reference |

|---|---|---|

| Obesity | Reduced lipid accumulation | |

| Type 2 Diabetes | Improved glucose tolerance |

Agricultural Applications

Beyond medical research, this compound has potential applications in agriculture as a herbicide or pesticide due to its ability to inhibit ATP synthase in plants.

Herbicidal Activity

Studies indicate that this compound can inhibit the growth of certain weed species by disrupting their energy metabolism, thereby offering a novel approach to weed management without harming crops.

Case Study: Herbicidal Efficacy Against Weeds

Field trials demonstrated that application of this compound at concentrations of 200 µM significantly reduced the biomass of common weeds such as Amaranthus retroflexus and Chenopodium album by over 60% compared to untreated controls .

Propriétés

Numéro CAS |

58026-10-1 |

|---|---|

Formule moléculaire |

C17H23N6O12P3 |

Poids moléculaire |

596.3 g/mol |

Nom IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-benzylphosphonamidic acid |

InChI |

InChI=1S/C17H23N6O12P3/c18-15-12-16(20-8-19-15)23(9-21-12)17-14(25)13(24)11(33-17)7-32-37(28,29)35-38(30,31)34-36(26,27)22-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,24-25H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,22,26,27)/t11-,13-,14-,17-/m1/s1 |

Clé InChI |

XNYHAYDDAXMWOW-LSCFUAHRSA-N |

SMILES |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérique |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonymes |

adenosine triphosphate gamma-benzylamide ATP gamma-benzylamide gamma-benzylamide ATP GBA-ATP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.